molecular formula C9H15ClO2S B15329093 Spiro[3.5]nonane-1-sulfonyl chloride

Spiro[3.5]nonane-1-sulfonyl chloride

Katalognummer: B15329093
Molekulargewicht: 222.73 g/mol
InChI-Schlüssel: AFOYFFZGCQPMGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[35]nonane-1-sulfonyl chloride is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-1-sulfonyl chloride typically involves the reaction of spiro[3.5]nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[3.5]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to spiro[3.5]nonane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by reduction or oxidation reactions

Wissenschaftliche Forschungsanwendungen

Spiro[3.5]nonane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as spirocyclic polymers and liquid crystals.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable covalent bonds with biological molecules.

Wirkmechanismus

The mechanism of action of spiro[3.5]nonane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target. The compound’s unique spirocyclic structure also contributes to its ability to interact with multiple molecular targets, enhancing its versatility in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[4.4]nonane-1-sulfonyl chloride
  • Spiro[5.5]undecane-1-sulfonyl chloride
  • Spiro[3.3]heptane-1-sulfonyl chloride

Uniqueness

Spiro[3.5]nonane-1-sulfonyl chloride is unique due to its specific ring size and the position of the sulfonyl chloride group. This structural feature imparts distinct chemical reactivity and biological activity compared to other spirocyclic sulfonyl chlorides. Its ability to form stable covalent bonds with a variety of nucleophiles makes it a valuable tool in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C9H15ClO2S

Molekulargewicht

222.73 g/mol

IUPAC-Name

spiro[3.5]nonane-3-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-7-9(8)5-2-1-3-6-9/h8H,1-7H2

InChI-Schlüssel

AFOYFFZGCQPMGH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCC2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.